![molecular formula C19H33N5O2 B5543932 3-[(3R*,4S*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5543932.png)

3-[(3R*,4S*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar complex molecules often involves coupling reactions of different chemical fragments. For example, the synthesis of piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids involves the coupling of these acids with appropriately substituted secondary amines in the presence of N,N-carbonyldiimidazole reagent (Kamiński et al., 2016). Such methods can be adapted for the synthesis of the subject compound by selecting suitable precursors and coupling agents.

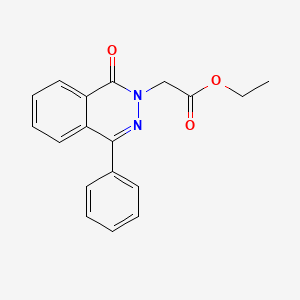

Molecular Structure Analysis

The molecular structure of compounds similar to the one often features complex interactions, such as hydrogen bonding and π-π interactions, which can significantly influence their chemical properties and reactivity. For instance, the molecular structure of arylidene-imidazolone derivatives, including piperazine rings, has been characterized by X-ray diffraction, revealing the impact of substituents on the molecule's conformation and intermolecular interactions (Żesławska et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be influenced by the presence of functional groups such as imidazole and piperazine rings. For example, imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates have shown potent inhibitory activity in certain biochemical assays, indicating the significance of the imidazole ring in the compound's reactivity (Gomaa et al., 2011).

Aplicaciones Científicas De Investigación

Synthesis Techniques and Catalytic Applications

Researchers have developed efficient synthetic procedures for compounds related to imidazoles and piperazines, which are crucial for pharmaceutical and material science applications. For instance, the use of silica-bonded propylpiperazine-N-sulfamic acid as a recyclable catalyst for the synthesis of highly substituted imidazoles highlights advancements in synthetic chemistry, offering a greener, more sustainable approach to chemical synthesis (Niknam et al., 2011).

Medicinal Chemistry and Drug Design

The exploration of hybrid molecules containing piperazinamides for their anticonvulsant and antinociceptive activities demonstrates the ongoing efforts to design more effective and safer therapeutic agents. These efforts integrate chemical fragments from well-known antiepileptic drugs, showcasing the potential of structural manipulation for achieving desired biological activities (Kamiński et al., 2016).

Material Science and Catalysis

The development of complexes with the fac-{Re(CO)3}+ core using tridentate ligands derived from arylpiperazines illustrates the intersection of organometallic chemistry and material science. These complexes are significant for their potential applications in catalysis, imaging, and as precursors for material synthesis (Wei et al., 2004).

Mecanismo De Acción

The mechanism of action of imidazole-containing compounds can vary widely depending on the specific compound and its intended use. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[(3R,4S)-1-[(1-ethylimidazol-2-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33N5O2/c1-3-23-9-7-20-18(23)15-22-8-6-17(16(14-22)4-5-19(25)26)24-12-10-21(2)11-13-24/h7,9,16-17H,3-6,8,10-15H2,1-2H3,(H,25,26)/t16-,17+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYSLJFWVMZDBC-SJORKVTESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1CN2CCC(C(C2)CCC(=O)O)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=CN=C1CN2CC[C@@H]([C@@H](C2)CCC(=O)O)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3R,4S)-1-[(1-ethylimidazol-2-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(1-isopropyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5543867.png)

![3-ethyl-6-[(3aR*,4R*,7S*,7aS*)-octahydro-2H-4,7-epoxyisoindol-2-ylcarbonyl]-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5543875.png)

![3-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5543899.png)

![5,6-dimethyl-4-[(4-methylbenzyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5543904.png)

![2-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5543915.png)

![(4aS*,7aR*)-N-(2,4-dimethoxyphenyl)-4-methylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5543928.png)

![3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5543929.png)

![1-(4-methoxy-3-methylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5543930.png)

![2-(4-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5543939.png)

![7-[2-(1-adamantyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5543941.png)

![N-[(1,4-dimethyl-2-piperazinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5543949.png)

![9-(6-cyclopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5543954.png)